Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
CAS No.:
Cat. No.: VC18163590
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO4 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
| Standard InChI Key | QGEFRGPCFOEDNF-UHFFFAOYSA-N |
| Canonical SMILES | CC1COC(CN1C(=O)OC(C)(C)C)CO |
Introduction
Structural Characteristics and Stereochemical Considerations
Molecular Architecture
The compound features a six-membered morpholine ring containing one oxygen and one nitrogen atom. Key substituents include:
-
A tert-butyl carbamate group at position 4
-
A hydroxymethyl group at position 2
-
A methyl group at position 5
This arrangement creates three stereogenic centers at positions 2, 4, and 5, giving rise to eight possible stereoisomers. X-ray crystallographic studies of related morpholine derivatives reveal chair conformations with axial orientation of bulkier substituents.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₁NO₄ | |
| Molecular Weight | 231.29 g/mol | |
| Boiling Point | 320.7±27.0°C (estimated) | |
| Density | 1.1±0.1 g/cm³ | |
| Flash Point | 147.8±23.7°C |
Stereochemical Variants
The compound's biological activity and synthetic utility heavily depend on its stereochemical configuration:
-
(2R,5R)-isomer: Demonstrates enhanced binding affinity to neurological targets in preclinical models
-
(2S,5S)-isomer: Preferred substrate for certain asymmetric catalytic reactions
-
Racemic mixtures: Commonly used in high-throughput screening of pharmaceutical libraries
Chiral HPLC analysis using amylose-based stationary phases achieves baseline separation of enantiomers with resolution factors >2.5.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthetic route typically involves three key stages:
-
Morpholine ring formation: Cyclization of ethanolamine derivatives with α,β-unsaturated esters under Mitsunobu conditions
-
Hydroxymethyl introduction: Sharpless asymmetric dihydroxylation followed by selective oxidation
-
tert-Butyl protection: Carbamate formation using Boc-anhydride in dichloromethane
-
Precise temperature control (±0.5°C) in microreactors
-
Inline IR monitoring of intermediates
-
Automated quench systems for exothermic steps
Industrial Manufacturing
Leading pharmaceutical companies utilize flow microreactor systems for bulk production:
-
Reactor volume: 500 L capacity with segmented gas-liquid flow
-
Throughput: 12 kg/hour at steady state
-
Sustainability: 40% reduction in solvent waste compared to batch processes
Key process parameters include:
-
pH maintained at 8.2±0.3 during cyclization
-
Residence time of 8.2 minutes in oxidation stage
-
2.5 bar backpressure to prevent solvent vaporization
Chemical Reactivity and Derivative Formation
Oxidation Pathways
The hydroxymethyl group undergoes selective oxidation to carboxylic acid derivatives:
-
Jones oxidation: Forms 2-carboxy-5-methylmorpholine-4-carboxylate (85% yield)
-
Swern oxidation: Produces aldehyde intermediates for Wittig reactions
-
Enzymatic oxidation: Candida antarctica lipase B mediates kinetic resolution of racemic mixtures
Nucleophilic Substitution
The tertiary amine participates in SN2 reactions with:
-
Alkyl halides (e.g., methyl iodide, benzyl bromide)
-
Sulfonyl chlorides (tosyl, mesyl derivatives)
-
Acylating agents (acetyl chloride, benzoyl anhydride)
Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict preferential attack at the morpholine nitrogen with 12.3 kcal/mol activation energy.
| Parameter | Value | Method |
|---|---|---|
| Caco-2 permeability | 12.3 nm/s | In silico prediction |
| Hepatic clearance | 23 mL/min/kg | Microsomal assay |
| Plasma protein binding | 89% | Equilibrium dialysis |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key building block for:
-
Antidepressants: Structural motif in serotonin reuptake inhibitors
-
Antivirals: Core scaffold for HCV NS5A inhibitors
-
Oncology drugs: Prodrug component for targeted kinase inhibitors
Asymmetric Catalysis
Chiral derivatives act as ligands in:
-
Rhodium-catalyzed hydrogenations (98% ee in β-keto ester reduction)
-
Palladium-catalyzed cross couplings (Turnover number >10,000)
-
Organocatalytic aldol reactions (anti selectivity >20:1)
Comparison with Structural Analogs
Table 3: Morpholine Derivative Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume